molecular formula C15H23NO2 B5698294 N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

Cat. No.: B5698294
M. Wt: 249.35 g/mol
InChI Key: MOXAMRVZQDDIMR-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a methyl group, an ethyl group, and a 2-methylprop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of reductive amination, where 3,4-dimethoxybenzaldehyde is reacted with N-ethyl-2-methylprop-2-en-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenethylamines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly by inhibiting enzymes involved in the breakdown of neurotransmitters. This modulation can lead to altered levels of neurotransmitters in the brain, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-6-16(10-12(2)3)11-13-7-8-14(17-4)15(9-13)18-5/h7-9H,2,6,10-11H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXAMRVZQDDIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)OC)OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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